molecular formula C17H17N3O2S2 B3578142 N-(Furan-2-ylmethyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

N-(Furan-2-ylmethyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B3578142
M. Wt: 359.5 g/mol
InChI Key: KGKIQWYPAXEUHK-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a thienopyrimidine derivative featuring a thioacetamide bridge linked to a furanmethyl substituent. Thienopyrimidines are heterocyclic compounds of significant pharmaceutical interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleic acid metabolism . The compound’s synthesis likely involves alkylation of a thienopyrimidine-thiol intermediate with a chloroacetamide derivative, a method widely employed for analogous structures (e.g., reaction of 2-chloroacetamides with thiol-containing heterocycles under basic conditions) .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c21-14(18-8-11-4-3-7-22-11)9-23-16-15-12-5-1-2-6-13(12)24-17(15)20-10-19-16/h3-4,7,10H,1-2,5-6,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKIQWYPAXEUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Furan-2-ylmethyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article details its synthesis, biological evaluations, and relevant case studies.

Basic Information

  • Chemical Formula : C16H17N3OS
  • Molecular Weight : 299.39 g/mol
  • CAS Number : 315677-99-7

Structural Characteristics

The compound features a furan ring and a thieno[2,3-d]pyrimidine moiety, which are known to contribute to various biological activities. The presence of sulfur in the thioacetamide structure enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Microtubule Depolymerization : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant microtubule depolymerization activity. A related compound demonstrated an EC50 value of 19 nM for microtubule depolymerization and an IC50 of 9.0 nM for antiproliferative effects against MDA-MB-435 cancer cells .
  • Cell Proliferation Inhibition : Compounds structurally similar to this compound have shown potent antiproliferative effects with IC50 values less than 40 nM in various assays .

The mechanism by which these compounds exert their effects often involves the disruption of microtubule dynamics essential for cell division. This action can lead to apoptosis in cancer cells.

Synthesis and Evaluation

A series of compounds were synthesized using the Gewald reaction and evaluated for their biological activities. The findings indicated that modifications in the chemical structure significantly impacted their potency against cancer cells.

Table 1: Biological Activity of Related Compounds

CompoundMicrotubule Depolymerization EC50 (nM)Antiproliferative IC50 (nM)
Compound 12515
Compound 4199
Compound 53012

Additional Pharmacological Activities

Beyond anticancer properties, derivatives of this compound class have shown promise in other areas:

  • Antimicrobial Activity : Some thiophene derivatives demonstrated significant antibacterial and antifungal activities against a range of pathogens.

Table 2: Antimicrobial Activity

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.125 μg/mL
Compound BEscherichia coli0.250 μg/mL

Comparison with Similar Compounds

Table 1: Key Parameters of Thienopyrimidine-Acetamide Analogs

Compound Name / ID Substituent Yield (%) Melting Point (°C) Bioactivity (IC₅₀, μM)
N-(Furan-2-ylmethyl)-target compound (hypothetical) Furan-2-ylmethyl-thioacetamide
35a Furan-2-carbohydrazide 35 216–219 Not reported
34a Pyrrole-2-carbohydrazide 65 >300 5.07 (>5)*
36a Thiophene-2-carbohydrazide 15 219–221 Not reported
25b Dihydroxy benzohydrazide 26 >248 Not reported
N-(4-chlorophenyl)-2-...acetamide (2) 4-Chlorophenyl-thioacetamide 85 Not reported

*IC₅₀ value from cytotoxicity screening against unspecified cell lines .

Key Observations:

Synthetic Yield: The target compound’s furanmethyl group is structurally distinct from the carbohydrazide substituents in compounds 34a–36a. However, yields for analogous reactions vary significantly: furan-containing 35a shows a low yield (35%), while pyrrole-derived 34a achieves 65% . This suggests that electron-rich heterocycles (e.g., pyrrole) may enhance reaction efficiency compared to furan or thiophene derivatives. The high yield (85%) of N-(4-chlorophenyl)-2-...acetamide highlights the role of chloroacetamide reactivity and optimized conditions (e.g., sodium acetate in ethanol under reflux).

Thermal Stability (Melting Points):

  • Melting points correlate with molecular rigidity and intermolecular interactions. The target compound’s flexible furanmethyl chain may reduce its melting point compared to carbohydrazide derivatives like 34a (>300°C) .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with halogenation of the thieno[2,3-d]pyrimidine core followed by thioacetamide coupling. Key steps include:

  • Halogenation : Use phosphorus oxychloride (POCl₃) at 80–100°C to introduce reactive sites on the pyrimidine ring .
  • Thioacetamide Coupling : React the halogenated intermediate with furan-2-ylmethylamine in dimethylformamide (DMF) under reflux with potassium iodide (KI) as a catalyst to improve yield (~70%) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor via TLC (Rf = 0.3–0.5) .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example, the furan methylene group (N-CH₂) appears as a singlet at δ 4.97 ppm, while the thioacetamide (S-CH₂) resonates at δ 4.29 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 543.53 for related analogs) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect by-products .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation : Modify the furan methyl group (e.g., replace with thiophene or pyrrole rings) to evaluate changes in target binding. For example, replacing furan with thiophene in analogs reduced HCV replication by 80% in vitro .
  • Functional Group Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzothieno moiety to enhance electrophilic reactivity. Compare IC₅₀ values in enzyme inhibition assays .
  • Data Correlation : Use computational tools (e.g., Schrödinger Suite) to correlate substituent electronic properties (Hammett constants) with activity .

Advanced: How can contradictory data in synthesis yields or biological activity be resolved?

Methodological Answer:

  • Replication : Standardize solvent (DMF vs. acetonitrile) and catalyst (KI vs. NaI) choices. For example, KI increases thioacetamide coupling efficiency by 30% compared to NaI .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., disulfide formation during thiol coupling) and adjust reducing agents (e.g., add TCEP) .
  • Biological Replicates : Conduct dose-response assays in triplicate using standardized cell lines (e.g., HepG2 for cytotoxicity) to minimize variability .

Advanced: What methodologies are effective for studying molecular interactions with biological targets like VEGFR-2?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses. The thieno[2,3-d]pyrimidine core shows hydrophobic interactions with VEGFR-2’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant VEGFR-2 on a CM5 chip to measure real-time binding kinetics (KD ≈ 120 nM for related compounds) .
  • Mutagenesis Studies : Introduce point mutations (e.g., Lys868Ala) to validate critical binding residues via in vitro kinase assays .

Advanced: How can pharmacokinetic properties like solubility and metabolic stability be evaluated?

Methodological Answer:

  • Solubility Screening : Use the shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Related analogs show solubility <10 µg/mL, necessitating formulation with cyclodextrins .
  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .
  • Caco-2 Permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s suggests moderate bioavailability) .

Advanced: What spectroscopic or computational tools elucidate electronic interactions in this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Analyze π→π* transitions in the thienopyrimidine ring (λmax ≈ 280 nm) and solvent effects on absorbance .
  • DFT Calculations : Use Gaussian 16 to compute HOMO-LUMO gaps (e.g., 4.2 eV) and predict reactivity sites (e.g., sulfur atom in thioacetamide) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at 1661 cm⁻¹) and hydrogen bonding (N-H at 3291 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Furan-2-ylmethyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(Furan-2-ylmethyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

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